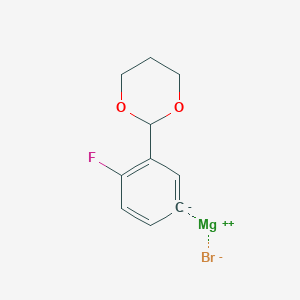
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a 1,3-dioxane ring and a fluorophenyl group, making it useful in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide typically involves the reaction of 3-(1,3-Dioxan-2-yl)-4-fluorobromobenzene with magnesium metal in the presence of dry tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The magnesium inserts into the carbon-bromine bond, forming the organomagnesium compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an anhydrous environment. The reaction is monitored for completion using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
化学反应分析
Types of Reactions
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran is typically used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions with halides.
科学研究应用
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide is used in various fields:
Chemistry: As a reagent in organic synthesis for forming complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the preparation of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
作用机制
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms in the 1,3-dioxane ring, stabilizing the negative charge on the carbon atom. This makes the carbon highly reactive towards electrophiles, facilitating various organic transformations.
相似化合物的比较
Similar Compounds
- 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
Uniqueness
The presence of the fluorine atom in 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide imparts unique reactivity and selectivity compared to its analogs. Fluorine’s electronegativity can influence the electronic properties of the compound, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective .
属性
IUPAC Name |
magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h2,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGXDWYTRVDHGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
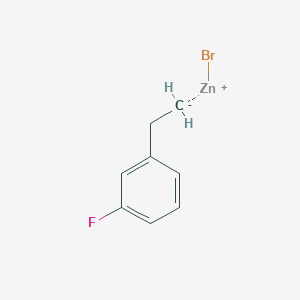
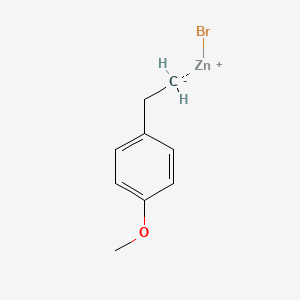
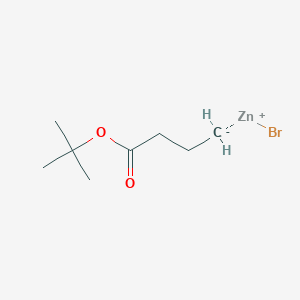
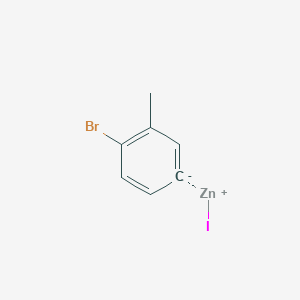
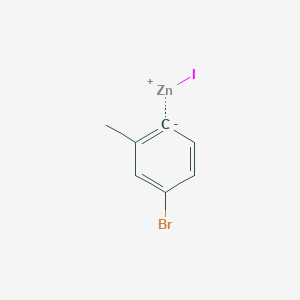
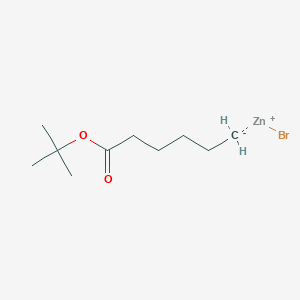
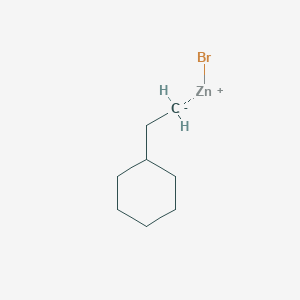
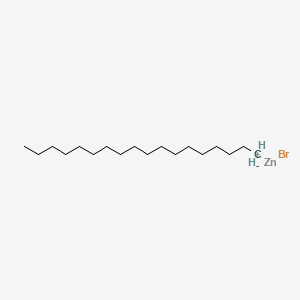
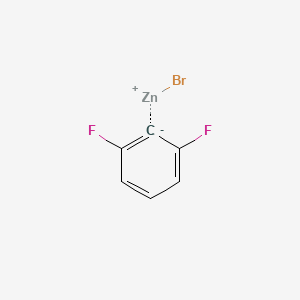
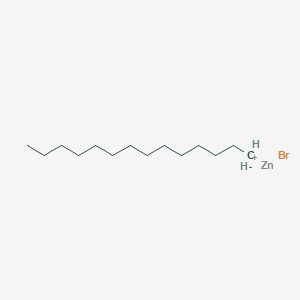
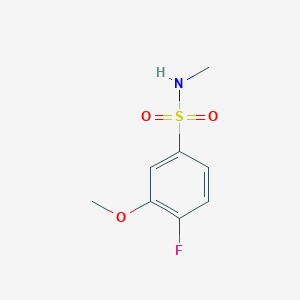

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)

